Cas no 63826-12-0 (4-amino-N-methyl-N-phenylbenzene-1-sulfonamide)

4-Amino-N-methyl-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative with applications in pharmaceutical and chemical research. Its structure features both amino and sulfonamide functional groups, making it a versatile intermediate in organic synthesis. The compound exhibits potential as a precursor in the development of antimicrobial agents due to the sulfonamide moiety, which is known for its biological activity. Its stability and well-defined reactivity profile allow for precise modifications, facilitating its use in targeted molecular design. The presence of the N-methyl-N-phenyl substitution enhances its solubility in organic solvents, improving its utility in synthetic workflows. This compound is valued for its consistent purity and reliability in research applications.
4-amino-N-methyl-N-phenylbenzene-1-sulfonamide structure
63826-12-0 structure
Product name:4-amino-N-methyl-N-phenylbenzene-1-sulfonamide
CAS No:63826-12-0
MF:C13H14N2O2S
MW:262.32746
MDL:MFCD04576553
CID:519667
PubChem ID:308590

4-amino-N-methyl-N-phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-amino-N-methyl-N-phenyl-
    • 4-AMINO-N-METHYL-N-PHENYLBENZENESULFONAMIDE
    • 4-AMINO-N-METHYL-N-PHENYL-BENZENESULFONAMIDE
    • [(4-aminophenyl)sulfonyl]methylphenylamine
    • AC1L7D7N
    • AN-329
    • ARONIS006300
    • CHEMBL376389
    • CTK7D7861
    • NSC210414
    • SureCN2518894
    • 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide
    • AN-329/12896017
    • 63826-12-0
    • SR-01000285373
    • DB-426055
    • 4-(N-phenyl-N-methylaminosulfonyl)aniline
    • STK122479
    • NSC-210414
    • VU0412989-2
    • SCHEMBL2518894
    • Benzenesulfonamide, 4-amino-N-methyl-N-phenyl-
    • Z57012209
    • SR-01000285373-1
    • CFXMWOQQTYMARQ-UHFFFAOYSA-N
    • AKOS000200905
    • DTXSID80308935
    • F1618-0444
    • MDL: MFCD04576553
    • Inchi: InChI=1S/C13H14N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3
    • InChI Key: CFXMWOQQTYMARQ-UHFFFAOYSA-N
    • SMILES: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N

Computed Properties

  • Exact Mass: 262.07772
  • Monoisotopic Mass: 262.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų
  • XLogP3: 1.9

Experimental Properties

  • PSA: 63.4

4-amino-N-methyl-N-phenylbenzene-1-sulfonamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-amino-N-methyl-N-phenylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1618-0444-0.25g
4-amino-N-methyl-N-phenylbenzene-1-sulfonamide
63826-12-0 95%+
0.25g
$284.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023880-500mg
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0
500mg
3233CNY 2021-05-07
A2B Chem LLC
AG67540-3mg
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0 95%+
3mg
$222.00 2023-12-30
Crysdot LLC
CD12048884-5g
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0 97%
5g
$627 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023880-500mg
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0
500mg
3233.0CNY 2021-07-13
TRC
A640693-10mg
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0
10mg
$ 50.00 2022-06-07
TRC
A640693-50mg
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0
50mg
$ 70.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023880-1g
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0
1g
5119.0CNY 2021-07-05
eNovation Chemicals LLC
K51784-5g
4-Amino-N-methyl-N-phenylbenzenesulfonamide
63826-12-0 95%
5g
$785 2024-06-09
Life Chemicals
F1618-0444-2.5g
4-amino-N-methyl-N-phenylbenzene-1-sulfonamide
63826-12-0 95%+
2.5g
$688.0 2023-09-07

Additional information on 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide

Introduction to 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide (CAS No: 63826-12-0)

4-amino-N-methyl-N-phenylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 63826-12-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This sulfonamide derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive study in academic and industrial settings.

The molecular structure of 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide consists of a benzene ring substituted with an amino group at the 4-position, a methyl group attached to the nitrogen atom of the sulfonamide moiety, and a phenyl group linked to the same nitrogen. This configuration imparts distinct electronic and steric properties to the molecule, which are critical in determining its interactions with biological targets. The sulfonamide group, in particular, is well-known for its role as a pharmacophore in various therapeutic agents, including antibiotics and anti-inflammatory drugs.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their versatility and efficacy in modulating biological pathways. The compound 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide has been investigated for its potential applications in treating inflammatory diseases and infections. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with essential metabolic processes, such as folic acid synthesis. The presence of both amino and methyl groups in 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide enhances its ability to interact with enzymes and receptors, potentially leading to improved pharmacological outcomes.

One of the most compelling aspects of 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit similar or even enhanced biological activities. Researchers have leveraged computational modeling and high-throughput screening techniques to explore its potential as a lead compound for drug development. Preliminary findings indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation.

The synthesis of 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide involves multi-step organic reactions, including sulfonylation, amination, and methylation. The precise control of reaction conditions is crucial to achieving high yields and purity. Advances in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for further research. The availability of high-quality starting materials and optimized synthetic routes has facilitated the exploration of its pharmacological profile.

Investigations into the pharmacokinetics of 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide have revealed promising characteristics for drug development. Studies suggest that it exhibits good solubility in water, which enhances its bioavailability. Additionally, its metabolic stability allows for prolonged circulation in the body, potentially increasing its therapeutic efficacy. These properties make it an attractive candidate for further clinical development.

The toxicological profile of 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide has also been thoroughly examined. Acute toxicity studies indicate that it is relatively safe at moderate doses, with minimal adverse effects observed in animal models. Chronic toxicity assessments are ongoing but preliminary results suggest that it does not accumulate significantly in tissues. These findings are crucial for assessing its safety profile before moving into human clinical trials.

In conclusion, 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide (CAS No: 63826-12-0) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique chemical properties and promising biological activities make it a valuable asset in medicinal chemistry research. Continued investigation into its pharmacological effects, synthetic pathways, and toxicological profile will further elucidate its therapeutic potential and pave the way for new drug discoveries.

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